molecular formula C15H9FO5 B025922 4-(4-Fluorobenzoyl)isophthalic acid CAS No. 1645-24-5

4-(4-Fluorobenzoyl)isophthalic acid

Cat. No.: B025922
CAS No.: 1645-24-5
M. Wt: 288.23 g/mol
InChI Key: JVUHTPARUDQETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)isophthalic acid typically involves the reaction of 4-fluorobenzoyl chloride with isophthalic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of aluminum trichloride as a catalyst in an inert atmosphere to improve the conversion rate and reduce production costs . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluorobenzoyl)isophthalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)isophthalic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Citalopram, the compound undergoes further chemical transformations to produce the final active drug, which acts as a selective serotonin reuptake inhibitor (SSRI). The molecular targets and pathways involved include the inhibition of serotonin reuptake in the brain, leading to increased serotonin levels and improved mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorobenzoyl)isophthalic acid is unique due to the presence of both the fluorobenzoyl and isophthalic acid moieties, which confer specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUHTPARUDQETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431514
Record name 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1645-24-5
Record name 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.